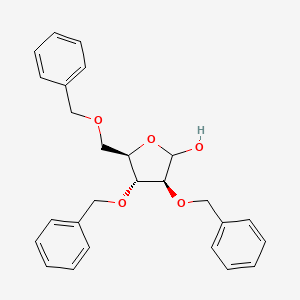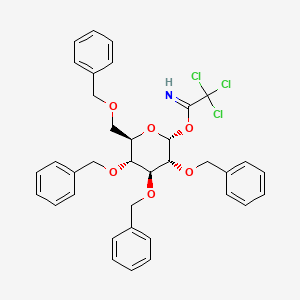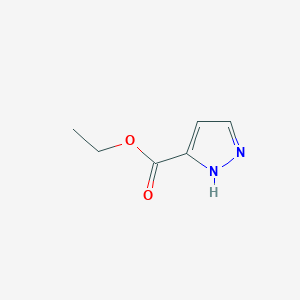
Ethyl-1H-Pyrazol-3-carboxylat
Übersicht
Beschreibung
Ethyl 1H-pyrazole-3-carboxylate, also known as ethyl pyrazole-3-carboxylate (EPC), is an organic compound belonging to the pyrazole family. It is a colorless, volatile liquid with a molecular formula of C4H7NO2. Ethyl pyrazole-3-carboxylate is used as a building block in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, dyes, and fragrances. It is also used in the production of organic light-emitting diodes (OLEDs).
Wissenschaftliche Forschungsanwendungen
Kernelement in der chemischen Industrie
Pyrazol, gekennzeichnet durch eine fünfgliedrige heterozyklische Struktur mit zwei benachbarten Stickstoffatomen, dient als Kernelement . Pyrazole haben einen privilegierten Status als vielseitige Gerüste in verschiedenen Sektoren der chemischen Industrie, einschließlich Medizin und Landwirtschaft .
Biologische Aktivitäten
Pyrazole haben vielfältige biologische Aktivitäten, darunter Rollen als Antituberkulose-, antimikrobielle, antifungale, entzündungshemmende, krebshemmende und antidiabetische Mittel . Sie haben aufgrund dieser Eigenschaften großes Interesse bei Forschern geweckt .
Synthese von Pyrazolderivaten
Die Synthese von Pyrazolderivaten ist ein bedeutender Forschungsbereich. Diese Methoden reichen von der Verwendung von Übergangsmetallkatalysatoren und Photoredoxreaktionen bis hin zur Verwendung von Eintopf-Mehrkomponentenprozessen, neuartigen Reaktanten und innovativen Reaktionstypen .
Antimikrobielle Mittel
Ethyl-1,5-disubstituierte-1H-Pyrazol-3-carboxylate haben sich als wirksame antimikrobielle Mittel erwiesen . Sie wurden gegen die grampositiven Bakterien Staphylococcus aureus und Bacillus subtilis, die gramnegativen Bakterien Escherichia coli, Pseudomonas aeruginosa und Pilzorganismen Candida albicans, C. parapsilosis und C. tropicalis getestet.
Entzündungshemmende und antioxidative Mittel
3- oder 5-Carboxylate von 1H-Pyrazol haben wichtige Anwendungen als entzündungshemmende und antioxidative Mittel .
Zwischenprodukt in der organischen Synthese
Ethyl-1H-Pyrazol-4-carboxylat wird zur Herstellung von Isoxazol-4-carbonsäurederivaten und Isoxazol-3,5-dicarboxamiden verwendet . Es dient als Zwischenprodukt in der organischen Synthese .
Safety and Hazards
Zukünftige Richtungen
Pyrazole derivatives, including ethyl 1H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their synthesis and properties continue to be a focus of research, with ongoing efforts to find new and improved applications .
Wirkmechanismus
Target of Action
Ethyl 1H-pyrazole-3-carboxylate is a pyrazole derivative, a class of compounds known for their wide range of biological activities Pyrazole derivatives have been found to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of intermolecular interactions . The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biochemical pathways, often related to their antimicrobial, anti-inflammatory, and anticancer activities .
Result of Action
Some derivatives of 1h-pyrazole-3-carboxylic acid have been found to exhibit antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Biochemische Analyse
Biochemical Properties
Ethyl 1H-pyrazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, ethyl 1H-pyrazole-3-carboxylate has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between ethyl 1H-pyrazole-3-carboxylate and these biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Cellular Effects
Ethyl 1H-pyrazole-3-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, ethyl 1H-pyrazole-3-carboxylate can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of ethyl 1H-pyrazole-3-carboxylate involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Ethyl 1H-pyrazole-3-carboxylate also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1H-pyrazole-3-carboxylate have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 1H-pyrazole-3-carboxylate remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to ethyl 1H-pyrazole-3-carboxylate can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of ethyl 1H-pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, ethyl 1H-pyrazole-3-carboxylate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the impact of this compound is dose-dependent .
Metabolic Pathways
Ethyl 1H-pyrazole-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, ethyl 1H-pyrazole-3-carboxylate has been shown to affect the glycolytic pathway and the tricarboxylic acid cycle, thereby altering cellular energy production .
Eigenschaften
IUPAC Name |
ethyl 1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPOSRHJXMILNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5932-27-4 | |
| Record name | Ethyl 1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research presented in these papers?
A1: Both papers focus on the synthesis and characterization of novel ethyl 1H-pyrazole-3-carboxylate derivatives. [, ] The first paper explores the synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. [] The second paper details the design and synthesis of alkyl 1H-pyrazolecarboxylates using raspberry ketone methyl ether as a starting material. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

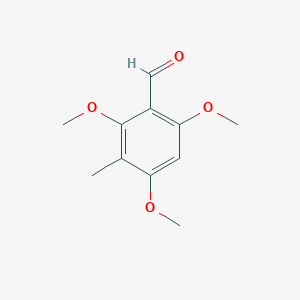


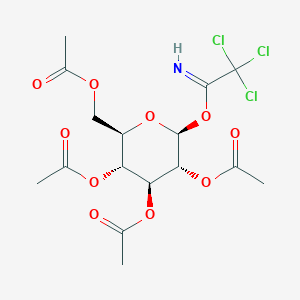

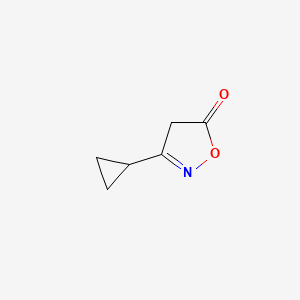

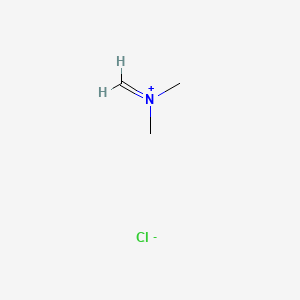


![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

